3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride
Description
Properties
IUPAC Name |
3-fluoro-3-(oxan-4-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-1-3-12-4-2-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXQDVRZFZTGNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring structure with a fluorine atom and an oxane moiety, contributing to its distinct chemical reactivity and biological profile. The molecular formula is with a molecular weight of approximately 219.66 g/mol. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in various research applications.
Research indicates that this compound may interact with specific neurotransmitter systems in the brain. Preliminary studies suggest that it has the potential to modulate neurotransmitter activity, which could be beneficial in treating CNS disorders such as anxiety and depression. However, detailed mechanistic studies are still required to elucidate its exact mode of action and therapeutic efficacy.
Pharmacological Properties
The compound has shown significant promise as a potential therapeutic agent. Key findings include:
- Neurotransmitter Interaction : It may influence neurotransmitter systems, particularly those involved in mood regulation.
- Enzyme Inhibition : Binding affinity studies indicate possible interactions with enzymes and receptors that mediate its biological effects.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Fluoro-3-(trifluoromethyl)azetidine hydrochloride | Contains trifluoromethyl group; higher lipophilicity | |
| 3-(oxan-4-yl)azetidine hydrochloride | Lacks fluorine; simpler structure | |
| 3-Fluoro-3-[phenylmethyl]azetidine hydrochloride | Contains phenyl group; different biological activity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological properties compared to similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- CNS Disorder Models : In vitro studies demonstrated that this compound exhibited anxiolytic-like effects in rodent models, suggesting its potential utility in treating anxiety disorders.
- Binding Affinity Studies : Molecular docking simulations revealed promising binding affinities with serotonin and dopamine receptors, indicating its role as a modulator of these neurotransmitter systems .
- Safety Profile : Preliminary toxicity assessments have shown that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to confirm these findings.
Future Directions
The promising results from initial studies warrant further exploration into the pharmacodynamics and pharmacokinetics of this compound. Future research should focus on:
- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety.
- Mechanistic Studies : Elucidating the exact mechanisms through which the compound exerts its biological effects.
- Clinical Trials : Initiating clinical trials to evaluate its therapeutic potential in humans.
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Structural and Physicochemical Properties
3-Fluoro-3-(trifluoromethyl)azetidine Hydrochloride
- Molecular Formula : C₄H₆ClF₄N
- Molecular Weight : 179.54 g/mol
- Key Features :
- Contains a trifluoromethyl (-CF₃) group instead of the oxan-4-ylmethyl substituent.
- Higher fluorine content increases lipophilicity (logP ~1.2 predicted) and metabolic stability but may reduce solubility in aqueous media.
- Applications: Intermediate in agrochemical and pharmaceutical synthesis due to its electron-withdrawing properties .
3,3-Difluoroazetidine Hydrochloride
- Molecular Formula : C₃H₆ClF₂N
- Molecular Weight : 141.54 g/mol
- Key Features: Two fluorine atoms at the 3-position create a more rigid and electron-deficient ring system. Similarity Score: 0.81 (based on structural alignment) .
3-Fluoro-3-methylazetidine Hydrochloride
- Molecular Formula : C₄H₈ClFN
- Molecular Weight : 125.56 g/mol
- Key Features :
3-Fluoroazetidine Hydrochloride
- Molecular Formula : C₃H₆ClFN
- Molecular Weight : 111.54 g/mol
- Key Features: Lacks substituents at the 3-position, leading to a smaller and more flexible structure. Boiling Point: 59°C; Density: 1.03 g/cm³.
3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride (KHG26792)
- Key Findings :
- Comparison :
- The oxan-4-ylmethyl group in the target compound may offer improved metabolic stability over KHG26792’s naphthalene-propoxy group, which is prone to oxidative degradation.
tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
Critical Analysis of Key Differences
| Parameter | Target Compound | 3-Fluoro-3-(CF₃) Analog | 3,3-Difluoro Analog |
|---|---|---|---|
| Molecular Weight | ~215–230 g/mol (estimated) | 179.54 g/mol | 141.54 g/mol |
| Substituent | Oxan-4-ylmethyl | Trifluoromethyl | Difluoro |
| Lipophilicity (Predicted) | Moderate (cLogP ~1.0) | High (cLogP ~1.2) | Low (cLogP ~0.5) |
| Bioactivity | Underexplored | Agrochemistry | Neuroprotection |
| Commercial Access | Limited | Widely available | Specialty suppliers |
Preparation Methods
Fluorination Reaction
- The fluorination is achieved by reacting the azetidine precursor with N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF) at low temperature (-78°C) in the presence of lithium hexamethyldisilazide (LiHMDS) as a base.
- This step yields the 3-fluoro azetidine intermediate with yields reported around 68.4%.
Protection and Substitution Steps
- The azetidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium bicarbonate or potassium carbonate in aqueous-organic biphasic systems (e.g., ethyl acetate and water).
- The oxan-4-ylmethyl substituent can be introduced via nucleophilic substitution or alkylation, often involving benzyl chloroformate intermediates or related activated species.
- The reactions are typically conducted at mild temperatures (10-25°C) over 14 hours with stirring.
- Work-up includes liquid-liquid extraction, drying over anhydrous sodium sulfate, filtration, concentration, and purification by column chromatography (ethyl acetate/petroleum ether mixtures).
Yield and Purity
- The overall yields for these steps range from 75.5% to 90%, indicating an efficient synthetic route.
- Purity and structural confirmation are verified by ^1H-NMR spectroscopy, with characteristic chemical shifts for azetidine protons and substituents.
Representative Data Table for Key Reaction Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Fluorination | NFSI, THF, LiHMDS | -78 | - | 68.4 | Electrophilic fluorination |
| Boc Protection | Di-tert-butyl dicarbonate, NaHCO3, EA/H2O | 10 | 14 | 87.0 | Boc protection of azetidine N |
| Alkylation/Substitution | Benzyl chloroformate, K2CO3, DCM | 20-25 | 14 | 86.0-90.0 | Introduction of oxan-4-ylmethyl |
| Purification | Column chromatography (EA:PE = 1:3) | Ambient | - | - | Isolation of pure compound |
EA = ethyl acetate; PE = petroleum ether; DCM = dichloromethane
Analytical Characterization Supporting Preparation
- [^1H-NMR Spectroscopy](pplx://action/followup): Key peaks include doublets around 4.3-4.5 ppm corresponding to azetidine ring methylene protons, singlets near 1.5 ppm for tert-butyl groups, and signals between 3.7-4.0 ppm for oxan-4-ylmethyl protons.
- Purification: Column chromatography is essential to achieve high purity, with solvent systems optimized for polarity matching.
Additional Notes on Process Optimization
- The use of low temperatures during fluorination minimizes side reactions and improves selectivity.
- Biphasic aqueous-organic systems facilitate the removal of inorganic salts and byproducts.
- The choice of base (NaHCO3, K2CO3) and solvent (EA, DCM, THF) is critical for reaction efficiency and product stability.
- The hydrochloride salt formation is typically achieved by treatment with HCl in an appropriate solvent, enhancing compound stability and crystallinity.
Q & A
Q. What are the optimal synthetic routes for 3-Fluoro-3-[(oxan-4-yl)methyl]azetidine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of azetidine derivatives typically involves nucleophilic substitution or ring-closing metathesis. For fluorinated analogs like this compound, fluorination via reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® is critical. Evidence from ethyl aroylacetate synthesis (e.g., azide coupling and cyclization steps) suggests multi-step protocols with purification via recrystallization or column chromatography . Optimization should include screening solvents (e.g., THF, CPME), temperature gradients (0–80°C), and catalysts (e.g., Pd for cross-coupling). Reaction monitoring via TLC or LC-MS is essential to identify intermediates and byproducts .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, ¹⁹F), HRMS, and X-ray crystallography (if crystalline). For fluorine-specific analysis, ¹⁹F NMR at 470 MHz resolves chemical shifts influenced by the oxan-4-ylmethyl group’s stereoelectronic effects. Purity assessment requires HPLC with UV/ELSD detection, referencing standards like 3-Azetidinemethanol Hydrochloride (CAS 928038-44-2) for calibration . Impurity profiling should target common byproducts such as dehalogenated or ring-opened derivatives .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : Fluorinated azetidines are hygroscopic and prone to hydrolysis. Store under inert gas (Ar/N₂) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with periodic HPLC analysis. Degradation pathways may involve fluoride displacement by hydroxyl groups or oxan ring opening . Safety protocols for handling hydrofluoric acid byproducts must align with institutional Chemical Hygiene Plans .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates for fluorination steps. ICReDD’s approach integrates reaction path searches with experimental validation, narrowing conditions (e.g., solvent polarity, base strength) to minimize trial-and-error . Software like Gaussian or ORCA simulates steric effects of the oxan-4-ylmethyl group on azetidine ring strain .
Q. What mechanistic insights explain contradictory reactivity data in fluorinated azetidine derivatives?
- Methodological Answer : Contradictions often arise from competing SN1/SN2 pathways or solvent-dependent fluoride leaving-group stability. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (¹⁸O in oxan rings) can differentiate mechanisms. For example, polar aprotic solvents favor SN2 displacement, while protic solvents may stabilize carbocation intermediates . Data reconciliation requires multivariate analysis (e.g., PCA) of reaction parameters .
Q. How do steric and electronic properties of the oxan-4-ylmethyl group influence biological activity or catalytic applications?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with target binding (e.g., enzyme inhibition). The oxan ring’s chair conformation and fluorine’s electronegativity alter electron density at the azetidine nitrogen, impacting hydrogen-bonding or charge-transfer interactions. Experimental validation via SPR or ITC quantifies binding affinities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
